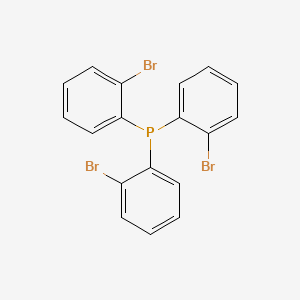

Tris(2-bromophenyl)phosphane

説明

Structure

3D Structure

特性

CAS番号 |

918323-08-7 |

|---|---|

分子式 |

C18H12Br3P |

分子量 |

499.0 g/mol |

IUPAC名 |

tris(2-bromophenyl)phosphane |

InChI |

InChI=1S/C18H12Br3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H |

InChIキー |

PDINTDJSHHRBKF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)P(C2=CC=CC=C2Br)C3=CC=CC=C3Br)Br |

製品の起源 |

United States |

Synthetic Methodologies for Tris 2 Bromophenyl Phosphane and Derived Systems

Direct Synthesis of Tris(2-bromophenyl)phosphane

The creation of the P-C bond is central to the synthesis of organophosphorus compounds. For triarylphosphanes like this compound, the most prevalent and established method involves the reaction of a phosphorus halide with a suitable organometallic reagent.

Routes from Halogenophosphines and Organometallic Reagents

The most widely-used and universal approach for synthesizing tertiary phosphines is the reaction between halogenophosphines and organometallic compounds. rsc.orgdokumen.pub This methodology is readily applied to the synthesis of this compound. The typical procedure involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with an organometallic reagent derived from 1,2-dibromobenzene (B107964).

Organolithium compounds and Grignard reagents are the most common reagents for this purpose. rsc.org For instance, the Grignard reagent, 2-bromophenylmagnesium bromide, can be prepared from 1,2-dibromobenzene and magnesium metal. The subsequent reaction of three equivalents of this Grignard reagent with one equivalent of phosphorus trichloride yields this compound. An analogous synthesis is used for the para-isomer, Tris(4-bromophenyl)phosphane, which is formed from the reaction of phosphorus trichloride with 4-bromophenylmagnesium bromide.

Alternatively, an organolithium reagent can be generated via lithium-halogen exchange with 1,2-dibromobenzene, which is then reacted with PCl₃. The choice between Grignard and organolithium reagents can depend on factors such as precursor availability, reaction conditions, and desired purity.

Derivatization Strategies Utilizing this compound as a Precursor

The three bromine atoms on the phenyl rings of this compound are key functional handles, allowing the molecule to serve as a versatile scaffold for constructing more complex phosphine (B1218219) systems.

Halogen-Metal Exchange and Subsequent Electrophilic Trapping Reactions

A powerful strategy for derivatization involves a halogen-metal exchange reaction on the this compound core. The bromine atoms can be readily exchanged for lithium by treatment with an organolithium reagent such as n-butyllithium (nBuLi) or tert-butyllithium (B1211817) (tBuLi). rsc.orguu.nl This process generates a highly reactive trilithiated intermediate, tris(2-lithiophenyl)phosphane.

This lithiated species can then be "trapped" by a wide variety of electrophiles, leading to the formation of three new bonds at the ortho positions of the phenyl rings. A notable example is the synthesis of the 9-phosphatriptycene-10-phenylborate anion, which is achieved by treating this compound with tBuLi, followed by the addition of phenylboron dichloride (PhBCl₂). rsc.org This reaction creates a rigid, caged phosphine-borane structure.

A similar strategy has been documented for the para-isomer, where the 3-fold lithiation of tris(p-bromophenyl)phosphine is essentially quantitative and can be trapped with silyl (B83357) chloride electrophiles to afford functionalized phosphines in high yields. uu.nl

Table 1: Example Yields of Electrophilic Trapping Reactions with Lithiated Tris(p-bromophenyl)phosphine uu.nl

| Entry | Electrophile (Silane) | Product | Yield (%) |

|---|---|---|---|

| 1 | C{1,6} | D{1,6} | Moderate |

| 2 | C{2,6} | D{2,6} | 86-98 |

| 3 | C{3,6} | D{3,6} | 86-98 |

Data derived from analogous reactions with the para-isomer of the title compound.

Synthesis of Sterically Crowded Triarylphosphanes

The derivatization of this compound via lithiation and electrophilic trapping is a particularly effective route for the synthesis of sterically crowded or bulky triarylphosphanes. researchgate.netacs.orgnih.gov These bulky phosphines are of significant interest as ligands in transition metal catalysis, where their steric hindrance can influence the selectivity and activity of the catalyst.

The synthesis of extremely crowded triarylphosphines, such as those bearing multiple 2,4,6-triisopropylphenyl groups, often relies on the reaction of an aryl organometallic reagent with a phosphorus halide. researchgate.net The lithiated intermediate derived from this compound provides a direct pathway to introduce bulky substituents at the three ortho positions simultaneously. For example, reacting the trilithiated intermediate with a bulky silyl chloride, such as trimethylsilyl (B98337) chloride (TMSCl), would yield Tris(2-(trimethylsilyl)phenyl)phosphine, a sterically demanding ligand. nih.gov Such lithiation-metal transfer-substitution cascades are a powerful tool for creating these sterically encumbered molecules. acs.orgnih.gov

Table 2: Examples of Sterically Crowded Triarylphosphanes

| Phosphine Name | Key Structural Feature | Synthetic Strategy Mentioned |

|---|---|---|

| Tris(2,4,6-triisopropylphenyl)phosphine | Three bulky triisopropylphenyl groups | Reaction of aryl organometallic reagent with PCl₃ researchgate.net |

| Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine | Methoxy-substituted diisopropylphenyl groups | Lithiation of bromoaryl precursor and reaction with electrophile researchgate.net |

| Tris(2-(trimethylsilyl)phenyl)phosphine | Three ortho-trimethylsilylphenyl groups | Lithiation of bromoaryl precursor (e.g., this compound) and trapping with TMSCl nih.gov |

Advanced Approaches in Triarylphosphane Synthesis

While reactions with organometallic reagents are a cornerstone of phosphine synthesis, research continues to seek milder and more efficient methods, particularly those that avoid the use of transition metals in the key bond-forming step.

Metal-Free P-Arylation Methodologies

The development of novel, metal-free methods for preparing triarylphosphanes under mild conditions is an important research objective, partly to avoid trace metal contamination in the final products. uw.edu.pl One promising alternative to transition metal-catalyzed cross-coupling involves the use of hypervalent iodine reagents. uw.edu.pl Diaryliodonium salts, for example, can be used for the direct P-arylation of secondary phosphines to produce tertiary phosphine oxides, which can then be reduced to the corresponding triarylphosphanes. uw.edu.pl

Other metal-free approaches have also been developed. For instance, aryltriphenylphosphonium salts can be synthesized from triphenylphosphine (B44618) and aryl bromides by refluxing in phenol, which acts as a polarizing solvent to facilitate the reaction. acs.org Another innovative, transition-metal-free method for C–P bond construction proceeds through the C–N bond cleavage of arylammonium salts via a nucleophilic aromatic substitution (SₙAr) reaction with secondary phosphines. researchgate.net These advanced methodologies represent the expanding toolkit available for the synthesis of triarylphosphanes and their derivatives.

Reactions Involving Metallated Phosphines

The generation of metallated phosphine species, particularly through lithium-halogen exchange or deprotonation, is a cornerstone for the synthesis of this compound and its subsequent functionalization. These reactive intermediates serve as powerful nucleophiles, enabling the formation of new carbon-phosphorus and phosphorus-heteroatom bonds.

A primary route to obtaining tertiary phosphines involves the reaction of halophosphines with organometallic compounds, such as organolithium or Grignard reagents. uw.edu.pl Specifically, di-(R)-(bromophenyl)phosphine can be treated with butyllithium (B86547) (BuLi) to generate a (di-(R)-phosphino)phenyllithium species. rsc.org This lithiated intermediate is then commonly employed in reactions with various electrophiles to construct a diverse array of phosphine ligands. rsc.org

For instance, the lithiation of a (bromophenyl)phosphine derivative followed by reaction with a suitable electrophile is a key step in creating more complex phosphine architectures. A notable example involves the lithiation of 1-bromo-1′-(diphenylphosphino)ferrocene, which, upon reaction with chlorodiphenylstibine, yields a phosphinoferrocene (B6310582) stibine. acs.org Similarly, lithiation of the corresponding phosphine oxide, 1-bromo-1′-(diphenylphosphino)ferrocene oxide, and subsequent reaction with chlorodiphenylstibine affords the phosphine oxide derivative. acs.org

The versatility of this methodology is further demonstrated in the synthesis of fluorous triarylphosphines. One synthetic strategy involves the reaction of lithiated p-(fluoroalkylsilyl)bromobenzene with phosphorus trichloride (PCl₃). uu.nl An alternative and more efficient approach is the threefold lithiation of tris(p-bromophenyl)phosphine, which proceeds rapidly and quantitatively in diethyl ether. uu.nl The resulting trilithiated species can then be reacted with fluoroalkylhalosilanes to produce highly fluorinated phosphines in excellent yields. uu.nl

The following table summarizes the synthesis of various phosphine derivatives via metallated intermediates, highlighting the reagents and yields.

Table 1: Synthesis of Phosphine Derivatives via Metallated Intermediates

| Starting Material | Metallating Agent | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-bromo-1′-(diphenylphosphino)ferrocene | n-Butyllithium | Chlorodiphenylstibine | 1'-(Diphenylstibino)-1-(diphenylphosphino)ferrocene | 76 | acs.org |

| 1-bromo-1′-(diphenylphosphino)ferrocene oxide | n-Butyllithium | Chlorodiphenylstibine | 1'-(Diphenylstibino)-1-(diphenylphosphino)ferrocene 1-oxide | 47 (2 steps) | acs.org |

Furthermore, the reactivity of metallated phosphines extends to intramolecular cyclization reactions. The reaction of P(o-C₆H₄Br)(C₆H₅)₂ with dirhodium(II) acetate (B1210297) leads to the formation of a monometallated dirhodium(II) compound. researchgate.net This demonstrates the ability of the ortho-bromophenyl group to participate in metallation reactions, a key step that can precede further functionalization or catalytic applications.

The choice of the metallating agent and reaction conditions is crucial and can influence the outcome of the reaction. Direct lithiation using strong bases like n-, sec-, or tert-butyllithium, often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), is a widely used technique for generating the desired lithiated phosphine intermediates. rsc.orgnih.gov

Reactivity Profiles and Mechanistic Elucidation of Tris 2 Bromophenyl Phosphane Analogues

Influence of Steric Bulk on Phosphane Reactivity

The steric environment around the phosphorus atom in triarylphosphanes profoundly influences their reactivity. Large substituents can physically obstruct the phosphorus atom's lone pair of electrons, which is crucial for its nucleophilic and basic properties. This steric hindrance can significantly alter reaction rates and, in some cases, even the reaction pathways themselves.

Hindered Reactivity Patterns in Sterically Crowded Triarylphosphanes

The introduction of bulky substituents on the aryl rings of triarylphosphanes, such as the bromine atoms in the ortho positions of Tris(2-bromophenyl)phosphane, creates a sterically crowded environment around the central phosphorus atom. This steric bulk is a critical factor in dictating the ligand's coordination chemistry and catalytic activity. The spatial arrangement and size of the phosphine (B1218219) ligand can be systematically modified to control the coordination sphere around a metal center, which in turn influences the selectivity of a catalytic reaction.

The general trend of reactivity in sterically hindered phosphines can be summarized in the following table, which compares the relative reaction rates of various triarylphosphanes in a hypothetical nucleophilic substitution reaction.

| Phosphane | Relative Rate |

| Triphenylphosphane | 1.00 |

| Tris(o-tolyl)phosphane | 0.45 |

| Tris(2,6-dimethoxyphenyl)phosphine | 0.12 |

| This compound | Estimated < 0.1 |

| Note: The value for this compound is an estimation based on the expected significant steric hindrance. |

Specific Reaction Pathways: Protonation and Oxidation

Despite the general decrease in reactivity, sterically hindered phosphines can still undergo specific reactions such as protonation and oxidation, albeit often under more forcing conditions. The lone pair of electrons on the phosphorus atom retains its inherent basicity and can react with a proton source to form a phosphonium (B103445) salt.

The oxidation of sterically hindered phosphines is also a well-documented process. While many triarylphosphines are susceptible to air oxidation, highly hindered derivatives can exhibit remarkable air stability. The oxidation of this compound would likely require stronger oxidizing agents than atmospheric oxygen. The reaction with an oxidant like hydrogen peroxide would yield the corresponding phosphine oxide, Tris(2-bromophenyl)phosphine oxide.

The relative stability towards oxidation for a series of triarylphosphanes is presented below.

| Phosphane | Stability towards Air Oxidation |

| Triethylphosphane | Low |

| Triphenylphosphane | Moderate |

| This compound | High |

| Tris(mesityl)phosphane | Very High |

Mechanistic Investigations in Phosphorus-Mediated Transformations

Phosphorus compounds, including triarylphosphanes and their derivatives, play a crucial role as mediators in a variety of chemical transformations. Mechanistic studies have shed light on the intricate pathways through which these compounds facilitate reactions, often involving reactive intermediates such as phosphonium cations.

Role of Electrophilic Phosphonium Cations in Reduction Reactions

Electrophilic phosphonium cations (EPCs) have emerged as potent Lewis acid catalysts in a range of chemical reactions, including the reduction of various functional groups. researchgate.net These highly reactive species can be generated from tertiary phosphines through reaction with a suitable initiator. In the context of reduction reactions, EPCs can activate substrates towards nucleophilic attack by a reducing agent, such as a silane (B1218182).

A proposed catalytic cycle for the reduction of an amide mediated by an electrophilic phosphonium cation is as follows:

Activation of the phosphine to form the electrophilic phosphonium cation.

Coordination of the amide carbonyl oxygen to the electrophilic phosphorus center, activating the carbonyl group.

Hydride transfer from a silane to the activated carbonyl carbon.

Release of the amine product and regeneration of the phosphine catalyst.

While the direct application of this compound in generating EPCs for reduction reactions is not extensively documented, its electron-withdrawing bromo substituents could potentially stabilize the resulting phosphonium cation, albeit with its reactivity tempered by steric hindrance.

Electron Transfer Processes in Oxidative Phosphane Chemistry

The oxidation of phosphines can proceed through different mechanistic pathways, including direct oxygen atom transfer and electron transfer processes. In the case of sterically hindered phosphines, the direct approach of an oxidizing agent to the phosphorus center can be impeded. In such scenarios, an electron transfer mechanism may become operative.

For instance, the photochemical co-oxidation of nucleophilic triarylphosphines can be promoted by an electron transfer process. researchgate.net In a related study, the photochemistry of tris(p-bromophenyl)amine was shown to involve the formation of an amine radical cation which could then participate in the co-oxidation of sulfides and phosphines. acs.org A similar electron transfer pathway could be envisaged for the oxidation of this compound, where the initial step involves the transfer of an electron from the phosphine to a photogenerated radical cation, preventing direct interaction with the bulky phosphine. This process would lead to the formation of a phosphine radical cation, which can then react with oxygen to form the corresponding phosphine oxide.

A comparison of the proposed mechanistic steps for direct oxidation versus electron transfer-mediated oxidation is outlined below.

| Direct Oxidation | Electron Transfer-Mediated Oxidation |

| Nucleophilic attack of the phosphine on the oxidant. | Single electron transfer from the phosphine to an acceptor. |

| Formation of a direct P-O bond. | Formation of a phosphine radical cation. |

| Highly sensitive to steric hindrance. | Less sensitive to steric hindrance. |

| Release of the phosphine oxide. | Reaction of the radical cation with an oxygen source. |

Kinetic and Mechanistic Insights into Assembly Dynamics

The principles of molecular self-assembly, driven by non-covalent interactions, are fundamental to supramolecular chemistry. Phosphorus-containing molecules, such as phosphonates, can form self-assembled monolayers (SAMs) on various surfaces. The kinetics of the formation of these assemblies can be studied to understand the underlying mechanistic details.

While specific studies on the self-assembly of this compound are not available, the general principles of phosphonate (B1237965) SAM formation on surfaces like indium-tin oxide (ITO) can provide some insights. The formation of these layers often follows a Langmuir adsorption model, where the rate of assembly is dependent on the concentration of the assembling species in solution. Electrochemical impedance spectroscopy and cyclic voltammetry are powerful techniques to monitor the formation and stability of these monolayers. The apparent formation rate constant can be determined by fitting the experimental data to kinetic models.

These kinetic and mechanistic studies are crucial for the rational design of functional surfaces with tailored properties for applications in electronics and sensor technology.

Intramolecular Interactions and Their Impact on Reactivity

The reactivity of this compound and its analogues is not solely dictated by the electronic and steric effects of the substituents transmitted through the bonding framework. Intramolecular, non-covalent interactions can also play a significant role in modulating the behavior of these molecules. These through-space interactions can influence the conformational preferences of the ligand, alter the electronic properties of the phosphorus center, and subsequently impact its reactivity in processes such as metal coordination and catalysis.

Donor-Acceptor Interactions

In this compound, the presence of bromine atoms on the ortho positions of the phenyl rings introduces the possibility of intramolecular donor-acceptor interactions between the phosphorus and bromine atoms. The phosphorus atom possesses a lone pair of electrons, rendering it a potential electron donor. Conversely, the bromine atom, while being an electronegative substituent, has accessible empty σ* orbitals (P–Br) that can act as electron acceptors. This potential for a through-space interaction between the phosphorus lone pair and the antibonding orbital of a C–Br bond can influence the phosphine's electronic structure and, consequently, its reactivity.

While direct experimental studies quantifying this specific P···Br interaction in this compound are not extensively documented, the principles of such intramolecular interactions are well-established in related systems. For instance, studies on other ortho-substituted triarylphosphines have demonstrated the existence and chemical significance of through-space interactions. These interactions are often governed by the conformational arrangement of the aryl groups. In a favorable conformation, a bromine atom can be positioned in close proximity to the phosphorus lone pair, facilitating a weak donor-acceptor interaction.

The following table summarizes the key aspects of potential intramolecular donor-acceptor interactions in this compound, drawing analogies from related chemical systems.

| Interacting Atoms | Donor | Acceptor | Potential Impact on Reactivity |

| Phosphorus (P) | Lone pair of electrons | Reduced nucleophilicity of the phosphine | |

| Bromine (Br) | Empty σ* (C-Br) orbital | Altered coordination properties with metal centers | |

| Influence on the conformational equilibrium of the ligand |

Coordination Chemistry and Ligand Design Principles for Tris 2 Bromophenyl Phosphane

Electronic and Steric Parameters in Coordination Complex Formation

The interaction between a phosphine (B1218219) ligand and a metal center is governed by a combination of electronic and steric effects. The electronic properties dictate the nature and strength of the metal-phosphorus bond, while the steric profile influences the number of ligands that can coordinate, the geometry of the resulting complex, and the reactivity of the metal center.

The electronic influence of a phosphine ligand is a combination of its ability to donate its lone pair of electrons to a metal center (σ-donation) and its capacity to accept electron density from the metal's d-orbitals into its P-C σ* anti-bonding orbitals (π-acceptance). wikipedia.org A key quantitative tool for assessing these electronic effects is the Tolman Electronic Parameter (TEP). The TEP is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in nickel-carbonyl complexes of the type [LNi(CO)3], where L is the phosphine ligand. wikipedia.org

Ligands that are strong electron donors increase the electron density on the metal, which leads to greater π-backbonding to the CO ligands and thus a lower ν(CO) stretching frequency. Conversely, electron-withdrawing groups on the phosphine ligand make it a weaker σ-donor and a stronger π-acceptor, resulting in less backbonding to CO and a higher ν(CO) frequency. wikipedia.org

In Tris(2-bromophenyl)phosphane, the bromine atoms are electron-withdrawing. This electronic feature reduces the σ-donor capacity of the phosphorus atom compared to unsubstituted triphenylphosphine (B44618) (PPh3). Consequently, this compound is expected to have a TEP value corresponding to a higher ν(CO) frequency than that of PPh3, indicating weaker net electron donation. While a specific TEP value for this compound is not widely reported, its electronic character can be contextualized by comparing it with other common phosphine ligands.

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Ligand (L) | ν(CO), cm⁻¹ | Electronic Character |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | Strong Donor |

| PMe₃ | 2064.1 | Donor |

| PPh₃ | 2068.9 | Intermediate |

| P(OEt)₃ | 2076.3 | Weak Donor / π-Acceptor |

| PF₃ | 2110.8 | Strong π-Acceptor |

This table is interactive. Data sourced from general literature on phosphine electronic parameters. wikipedia.orgwikipedia.org

Based on the electron-withdrawing nature of its bromo-substituents, the TEP for this compound would be anticipated to be higher than 2068.9 cm⁻¹.

The steric bulk of a phosphine ligand is a critical factor in determining the stability and structure of its metal complexes. The ortho-bromo substituents in this compound impose significant steric hindrance around the phosphorus donor atom. This steric shielding can be quantified using parameters such as the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance. nih.gov

The presence of three bulky bromine atoms in close proximity to the coordination site makes this compound an exceptionally bulky ligand. This high steric demand has a profound influence on its coordination behavior:

Low Coordination Numbers: The ligand's bulkiness physically limits the number of other ligands that can bind to the metal center, favoring the formation of complexes with low coordination numbers.

Creation of a "Pocket": The aryl rings and their bromo substituents can create a well-defined cavity or pocket around the coordinated metal ion, which can influence the substrate selectivity in catalytic reactions.

Kinetic Stabilization: The steric bulk can protect the metal center from unwanted side reactions or decomposition pathways, thereby kinetically stabilizing reactive species.

For a coordination compound involving a ligand derived from this compound, a cone angle (θ) has been calculated to be approximately 250°. nih.gov This value is substantially larger than that of common bulky phosphines like triphenylphosphine (145°) and even tri(tert-butyl)phosphine (182°), placing this compound among the most sterically demanding phosphine ligands. This extreme bulk is a dominant factor in its preference for specific metal centers and coordination geometries.

Complexation Behavior with Transition Metal Centers

The unique combination of electronic and steric properties in this compound governs its complexation with transition metals, leading to selective coordination and specific geometric arrangements.

Phosphine ligands are classified as soft ligands and therefore tend to form stable complexes with soft metal ions, particularly late transition metals. this compound follows this trend, showing a preference for metals such as palladium, rhodium, nickel, and gold. nih.gov

The pronounced steric bulk of the ligand plays a crucial role in its selective coordination. It preferentially coordinates to metal centers that can accommodate its large size, often those with available coordination sites and a preference for lower coordination numbers. For instance, it readily forms complexes with linear, two-coordinate metal ions like Au(I). nih.gov The steric hindrance can disfavor coordination to smaller, early transition metals or metal centers that are already sterically crowded.

The immense steric demand of this compound is a primary determinant of the coordination geometry of its metal complexes. The ligand's cone angle of ~250° makes it difficult to accommodate more than one or two such ligands around a single metal center. nih.gov This steric pressure forces the adoption of geometries that maximize the distance between ligands.

Commonly observed or predicted geometries include:

Linear: In complexes with a coordination number of two, such as with Au(I) or Ag(I), a linear geometry is often favored to minimize steric repulsion. nih.govnih.gov

Trigonal Planar: For three-coordinate complexes, a trigonal planar arrangement would be expected.

Distorted Geometries: The steric strain imposed by the ligand can lead to significant distortions from idealized geometries (e.g., distorted tetrahedral).

The formation of higher coordination number complexes, such as square planar or octahedral, with multiple this compound ligands is highly unlikely due to prohibitive steric clashes between the ligands.

Rational Ligand Design for Targeted Applications

The distinct characteristics of this compound make it a valuable component in the rational design of ligands for specific applications, particularly in homogeneous catalysis. mit.edu By modifying the basic structure of this phosphine, chemists can fine-tune its properties to control the activity and selectivity of metal catalysts.

The key features that can be exploited in ligand design are:

High Steric Bulk: The significant steric hindrance can be used to promote specific reaction pathways. For example, in cross-coupling catalysis, bulky ligands are known to facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle. The defined steric pocket can also be used to influence regioselectivity or stereoselectivity.

Electron-Withdrawing Nature: The electron-poor nature of the ligand can modulate the electronic properties of the metal center. This can be beneficial for stabilizing low-valent metal species or for enhancing the electrophilicity of the metal, which can be important in reactions involving nucleophilic attack on a coordinated substrate.

Functionalization: The bromo-substituents themselves serve as reactive handles for further chemical modification. Through reactions such as lithium-halogen exchange or cross-coupling, other functional groups can be introduced at the ortho positions. nih.gov This allows for the synthesis of a diverse library of derivatives with tailored steric and electronic profiles or for the attachment of the ligand to solid supports.

By strategically combining these attributes, this compound serves as a foundational building block for creating advanced ligands designed to enhance the efficiency and selectivity of transition metal-catalyzed reactions.

Strategies for Tuning Ligand Properties for Catalysis

The modification of phosphane ligands is a cornerstone of catalyst development, allowing for the fine-tuning of steric and electronic properties to enhance catalytic activity, selectivity, and stability. This compound serves as a versatile precursor for such modifications, primarily through the reactivity of its six ortho-positioned bromine atoms. These atoms can be substituted to introduce a wide array of functional groups, thereby systematically altering the ligand's characteristics.

A primary strategy involves leveraging the bromine atoms as reactive handles for carbon-carbon and carbon-heteroatom bond formation. The electronic nature of the ligand can be adjusted by introducing either electron-donating or electron-withdrawing groups. For instance, replacing the bromine atoms with electron-donating alkyl groups increases the electron density on the phosphorus atom, which can promote key steps in catalytic cycles like oxidative addition. tcichemicals.com Conversely, introducing electron-withdrawing groups can modulate the ligand's π-acceptor capabilities.

Steric properties are manipulated by introducing bulky substituents at the ortho positions. This steric hindrance is crucial for controlling the coordination environment around the metal center, which can influence the selectivity of a catalytic reaction. tcichemicals.com A notable example is the conversion of this compound into Tris(2-(trimethylsilyl)phenyl)phosphine, P(o-TMSC₆H₄)₃. This transformation is achieved through a triple bromine-lithium exchange followed by reaction with trimethylsilyl (B98337) chloride. nih.gov The resulting ligand possesses significant steric bulk from the three trimethylsilyl (TMS) groups, which effectively shield the phosphorus donor atom. nih.gov This shielding prevents many typical reactions but allows for selective complexation with certain metals, such as Au(I), demonstrating how steric tuning can create ligands with highly specific reactivity. nih.gov The increased steric demand can also favor the formation of low-coordination number metal species, which are often highly reactive intermediates in catalysis. nih.gov

Further functionalization can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, at the C-Br bond. These reactions allow for the introduction of a diverse range of aryl, alkyl, or alkynyl groups, each imparting distinct steric and electronic profiles to the final ligand.

Below is a table summarizing strategies for modifying this compound and the resulting impact on its properties as a ligand.

| Modification Strategy | Reagents/Reaction | Introduced Group | Primary Effect on Ligand Property | Potential Catalytic Influence |

| Silylation | 1. t-BuLi 2. TMSCl | Trimethylsilyl (-Si(CH₃)₃) | Increased Steric Bulk | Enhances reductive elimination; promotes low-coordination species tcichemicals.comnih.gov |

| Alkylation (Suzuki) | Arylboronic Acid, Pd Catalyst | Aryl Group | Tunable Sterics & Electronics | Modifies catalyst activity and selectivity in cross-coupling researchgate.net |

| Carboxylation | 1. nBuLi 2. CO₂ | Carboxylate (-COOH) | Introduces polar, coordinating group | Can enable catalyst solubility in polar solvents or grafting to supports researchgate.net |

| Phosphination | 1. nBuLi 2. PPh₂Cl | Diphenylphosphino (-PPh₂) | Creates new metal-binding site | Forms polydentate ligands with enhanced chelation effects |

Design of Multi-dentate and Tripodal Phosphane Ligands

This compound is an ideal scaffold for the rational design of complex multi-dentate and tripodal phosphane ligands due to its inherent C₃ symmetry and the three strategically positioned reactive ortho-bromo sites. These sites can be functionalized to introduce additional donor atoms, transforming the parent monodentate phosphine into a chelating or encapsulating ligand system. alfachemic.com

The synthesis of multi-dentate ligands from this precursor involves the conversion of the bromo-phenyl groups into arms bearing secondary donor functionalities. cardiff.ac.uk A straightforward approach involves a triple lithium-halogen exchange reaction, creating a tris-lithiated intermediate. This intermediate can then be reacted with electrophiles containing other donor groups. For example, quenching with diphenylphosphinous chloride (Ph₂PCl) would attach three additional phosphine groups, resulting in a tetradentate P,P',P',P' ligand. Similarly, reaction with electrophiles containing nitrogen or sulfur donors can lead to the synthesis of hybrid P,N₃ or P,S₃ ligands. The chelation provided by these multi-dentate ligands often imparts greater stability to the resulting metal complexes compared to their monodentate counterparts.

The tripodal architecture is particularly significant in coordination chemistry as it can enforce specific coordination geometries and create protected binding pockets around a metal center. nih.govmit.edu this compound provides a pre-organized platform for constructing such ligands. The synthetic strategy typically involves linking the three ortho-phenyl positions to a central anchor or extending them with chains that terminate in donor groups.

A conceptual synthetic pathway to a tripodal phosphane from this compound could involve:

Functionalization: Conversion of the three ortho-bromo groups into more reactive functionalities, such as hydroxyl or amino groups, via methodologies like Buchwald-Hartwig amination or copper-catalyzed hydroxylation.

Linker Attachment: Reaction of these new functional groups with a molecule that can act as a linker, for example, reacting a tris-hydroxyl derivative with chloroacetyldiphenylphosphine.

Final Ligand Formation: This creates three arms emanating from the central phosphorus core, each terminating in a diphenylphosphino group, yielding a tetraphosphine ligand with a tripodal arrangement.

The resulting tripodal ligands can encapsulate a metal ion, with the central phosphorus atom and the three terminal donor atoms coordinating to the metal. This structure can be used to stabilize reactive intermediates and to control access of substrates to the catalytic center, thereby influencing selectivity. researchgate.net

The table below outlines potential tripodal ligand designs derived from this compound.

| Ligand Terminus Group | Linker Chemistry Example | Resulting Donor Atoms | Potential Coordination Geometry |

| Diphenylphosphino (-PPh₂) | Ether or Amide Linkage | P₄ (Central P + 3 terminal P) | Trigonal Pyramidal |

| Pyridyl (-C₅H₄N) | C-C bond (Suzuki Coupling) | PN₃ (Central P + 3 terminal N) | Capped Tetrahedral |

| Thiol (-SH) | Thioether Linkage | PS₃ (Central P + 3 terminal S) | Trigonal Pyramidal |

Structural Characterization and Conformational Analysis

Advanced Crystallographic Techniques

Direct single-crystal X-ray diffraction data for Tris(2-bromophenyl)phosphane is not present in the reviewed literature. However, the crystal structures of closely related halogenated triarylphosphines, such as Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine, have been determined, offering significant insights. researchgate.net

Table 1: Crystallographic Data for Halogenated Triarylphosphine Analogues

| Compound | Average P-C Distance (Å) | Average C-P-C Angle (°) |

|---|---|---|

| Tris(4-chlorophenyl)phosphine | 1.834 | 101.9 |

| Tris(4-fluorophenyl)phosphine | 1.825 | 102.5 |

Data sourced from a study on the crystal structures of C18H12Cl3P and C18H12F3P. researchgate.net

Complexation with transition metals would further alter these structural parameters. In metal complexes of sterically demanding phosphines, an increase in the P-C bond lengths and a flattening of the pyramidal geometry at the phosphorus center are often observed.

The conformation of triarylphosphines is defined by the propeller-like arrangement of the three phenyl rings around the central phosphorus atom. Upon coordination to a metal center, significant conformational changes can occur to minimize steric hindrance. kpfu.ru For a bulky ligand like this compound, the ortho-bromo substituents would create substantial steric crowding.

This crowding dictates the accessible conformations of the free ligand and heavily influences its coordination chemistry. When the phosphine (B1218219) binds to a metal, the C-P-C angles are expected to widen, and the phenyl rings will tilt to accommodate both the metal center and the adjacent ligands. This conformational adjustment is a key aspect of its role in catalysis, affecting the stability and reactivity of the resulting metal complex. kpfu.ru Studies on related bulky phosphines, such as tris(o-tolyl)phosphine, have shown that such conformational equilibria are crucial for their chemical behavior. kpfu.ru

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for characterizing molecules in solution and providing data that complements solid-state structural information.

NMR spectroscopy is a powerful tool for probing the structure of phosphines.

³¹P NMR: The ³¹P nucleus is NMR-active and provides a direct window into the electronic environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the nature of the substituents and coordination state. For free triarylphosphines, signals typically appear in a characteristic range. Upon coordination to a metal, a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ), is observed. While specific data for this compound is unavailable, data for related compounds like Tris(aminomethyl)phosphines show that the formation of new bonds to the phosphorus atom can shift signals by over 100 ppm. nih.gov

¹H and ¹³C NMR: These spectra provide information about the aromatic rings. The complex coupling patterns in the ¹H NMR spectrum and the distinct signals in the ¹³C NMR spectrum can confirm the substitution pattern of the phenyl rings. For analogues like Tris(4-fluorophenyl)phosphine, distinct signals are observed for the aromatic protons and carbons, confirming the molecular structure in solution. chemicalbook.comtcichemicals.com

Table 2: Representative ³¹P NMR Chemical Shifts for Triarylphosphines and Derivatives

| Compound/Complex | Solvent | ³¹P Chemical Shift (δ, ppm) |

|---|---|---|

| Tris(2-methoxyphenyl)phosphine | THF | Not specified, but used as starting material |

| Tris(4-methoxyphenyl)phosphine difluorophosphorane | MeCN-d3 | -59.5 |

| 2-Diphenylphosphino-2'-(N,N-dimethylamino)-biphenyl difluorophosphorane | CD2Cl2 | -51.9 |

Data sourced from supplementary material on phosphine reactions. rsc.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons, such as radical cations. The one-electron oxidation of a tertiary phosphine generates a phosphonium (B103445) radical cation (R₃P•⁺).

ESR spectra of such species are characterized by a g-value and hyperfine coupling constants, which provide information about the distribution of the unpaired electron's spin density within the molecule. For phosphonium radical cations, a large hyperfine coupling to the ³¹P nucleus is typically observed, resulting in a characteristic doublet signal. cardiff.ac.uknih.gov Studies on bulky triarylphosphines like trimesitylphosphine (B1301856) (Mes₃P) show a doublet centered around g = 2.0056 with a ³¹P hyperfine coupling constant (a_iso(³¹P)) of 239 G. cardiff.ac.uk It is expected that the this compound radical cation would exhibit a similar ESR spectrum, with the spin density primarily localized on the phosphorus atom, modified by the electronic influence of the bromo-substituents.

Structure-Reactivity Correlations in this compound Analogues

The reactivity of a triarylphosphine is governed by a combination of its steric and electronic properties. The introduction of three bromine atoms in the ortho positions of this compound has profound effects on both.

Steric Effects: The ortho-bromo groups dramatically increase the steric bulk of the ligand. This is quantified by the Tolman cone angle, which would be significantly larger than that of triphenylphosphine (B44618). This large steric profile can be advantageous in catalysis, promoting reductive elimination steps and stabilizing low-coordination number metal species. However, it can also hinder the initial coordination of the ligand to the metal center.

Electronic Effects: Bromine is an electron-withdrawing group. The presence of three such groups will decrease the electron-donating ability (basicity) of the phosphorus lone pair. This reduced basicity affects the strength of the metal-phosphorus bond and modulates the electronic properties of the metal center to which it is coordinated. This can influence the rates and outcomes of catalytic reactions, such as cross-coupling processes.

In essence, the structure of this compound—characterized by significant steric hindrance and reduced electron-donating capacity compared to less substituted phosphines—positions it as a specialized ligand. Its utility would likely be found in catalytic systems where bulky, electron-poor ligands are required to achieve specific reactivity and selectivity.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational analysis for organophosphorus compounds, offering a balance of accuracy and computational efficiency. It is widely used to explore the electronic structure, reaction pathways, and physical properties of triarylphosphanes. researchgate.net

DFT calculations are instrumental in predicting the electronic landscape of a molecule. By calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand a molecule's reactivity, electronic transitions, and donor-acceptor characteristics. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability.

For a molecule containing a 2-bromophenyl moiety, DFT calculations can elucidate its electronic properties. For example, in a study on (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, which also contains the 2-bromophenyl group, the HOMO, LUMO, and energy gap were calculated to be -5.97 eV, -0.85 eV, and 5.12 eV, respectively. researchgate.net These values provide a reference point for the type of electronic characteristics that can be determined for Tris(2-bromophenyl)phosphane.

Furthermore, Molecular Electrostatic Potential (MESP) maps, also derived from DFT, visualize the charge distribution across the molecule. These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the lone pair on the phosphorus atom is expected to be a region of high negative potential, defining its function as a Lewis base and a ligand for transition metals.

Table 1: Representative Frontier Molecular Orbital Data from a DFT Study of a 2-Bromophenyl-Containing Compound (Note: Data is for (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, presented as an example of the methodology.) researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -5.97 |

| ELUMO | -0.85 |

| Energy Gap (ΔE) | 5.12 |

DFT is a powerful method for mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying transition states, intermediates, and the associated activation energies. nih.gov The resulting "energetic landscape" provides a detailed picture of a reaction's feasibility and kinetics. nih.gov

For reactions involving this compound, such as its coordination to a metal center or its role in a catalytic cycle, DFT calculations can model the entire reaction pathway. Researchers can determine the step-by-step mechanism, visualize the geometry of transition states, and calculate the energy barriers that govern the reaction rate. This theoretical insight is crucial for designing more efficient catalysts and understanding reaction outcomes without the need for exhaustive experimental screening. rsc.org

The three-dimensional structure of this compound is complex due to the rotation of the three aryl groups around the P-C bonds. The presence of bulky bromine atoms in the ortho position creates significant steric hindrance, which strongly dictates the molecule's preferred conformations.

DFT methods, such as the B3PW91 hybrid functional, have been successfully used to find the possible and most stable conformations of substituted triarylphosphines. researchgate.net For this compound, these calculations would likely reveal a propeller-like conformation, but one that is distorted due to repulsive forces between the bromine atoms on adjacent rings.

Crucially, computational methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Reduced Density Gradient (RDG) analysis can identify and characterize weak intramolecular interactions. nih.govmdpi.comnih.gov In this molecule, potential non-covalent interactions such as Br···Br halogen bonding or Br···P interactions could act as stabilizing forces for specific conformers, competing with steric repulsion. mdpi.com These subtle interactions are critical for determining the precise geometry and rotational barriers within the molecule.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govuni-halle.de MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and the equilibrium between different structures in solution or at various temperatures. uni-halle.de

For a flexible molecule like this compound, an MD simulation can reveal the pathways of interconversion between different propeller conformations. It can quantify the rotational freedom of the bromophenyl groups and explore the full conformational space available to the molecule, which is often represented by a flat energy landscape with multiple local minima. nih.gov This provides a more complete understanding of the molecule's behavior than static calculations alone. nih.govuni-halle.de

Computational Insights into the Electronic Properties of Triarylphosphanes

Computational studies provide broad insights into how chemical structure affects the electronic properties of the entire class of triarylphosphanes. The donor capability of the phosphine (B1218219) is one of its most important features, particularly in organometallic chemistry and catalysis.

The electronic properties of the phosphorus atom are modulated by the substituents on the aryl rings. In this compound, the bromine atoms are electron-withdrawing through induction but can also participate in π-donation. DFT calculations can precisely quantify the net electronic effect. By analyzing parameters such as the charge on the phosphorus atom (e.g., via Mulliken charge analysis) and the energy of the HOMO, one can predict the ligand's σ-donor and π-acceptor properties. researchgate.net The steric bulk imposed by the ortho-bromo substituents also influences the ligand's cone angle, another critical parameter that can be readily calculated and has profound effects on the reactivity of its metal complexes.

Advanced Research Applications in Catalysis and Supramolecular Chemistry

Applications in Nucleophilic Organocatalysis

Nucleophilic phosphine (B1218219) catalysis leverages the ability of the phosphorus atom to initiate reactions by attacking electron-deficient species. The reactivity and selectivity of these processes are highly dependent on the substituents attached to the phosphorus. While the field of nucleophilic phosphine organocatalysis is broad, the specific applications of Tris(2-bromophenyl)phosphane are still emerging.

Development of Asymmetric Variants with Chiral Phosphane Analogues

The synthesis of enantiomerically pure compounds through asymmetric catalysis is a cornerstone of modern chemistry. Chiral phosphine ligands are instrumental in creating the necessary asymmetric environment around a metal center to influence reaction outcomes. While this compound itself is achiral, it serves as a precursor for the synthesis of chiral molecules. For instance, its reaction with butyllithium (B86547) (ButLi) followed by treatment with phenylboron dichloride (PhBCl2) can be used to create P-protonated borate-phosphine hybrids, which are foundational structures for developing more complex chiral ligands. rsc.org The development of these specialized phosphines is crucial for their application in asymmetric catalysis. rsc.org

Catalytic Cycloaddition and Annulation Reactions

Phosphine-catalyzed cycloaddition and annulation reactions are powerful methods for constructing cyclic and heterocyclic molecules. These reactions typically involve the initial addition of the phosphine to an activated alkene or alkyne, creating a zwitterionic intermediate that then participates in a ring-forming step. The steric bulk and electronic nature of the phosphine catalyst are critical in determining the efficiency and selectivity of these transformations. The ortho-bromo substituents on this compound provide significant steric hindrance around the phosphorus atom, which can influence the stereochemical course of cycloaddition reactions. While general phosphines are widely used, specific studies detailing the performance of this compound in these particular reaction classes are not extensively documented in the current literature.

Ligand Applications in Transition Metal-Catalyzed Processes

In transition metal catalysis, phosphines are among the most important classes of ligands. They coordinate to the metal center, modifying its electronic properties and steric environment, thereby controlling the catalyst's activity, selectivity, and stability. The ortho-bromo groups in this compound make it a sterically demanding ligand with specific electronic characteristics that can be beneficial in certain catalytic cycles.

Facilitation of Cross-Coupling Methodologies

Cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon bonds. The choice of phosphine ligand is often the key to a successful transformation, particularly when using challenging substrates. The steric bulk of ligands like this compound can promote the reductive elimination step in the catalytic cycle and help stabilize the active low-coordinate metal species. While a wide array of phosphine ligands are employed in these reactions, the specific utility and comparative efficacy of this compound in major cross-coupling methodologies remain a specialized area of investigation.

Promotion of Hydroformylation and Related Carbonylation Reactions

Hydroformylation, or oxo synthesis, is a large-scale industrial process that involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The reaction is typically catalyzed by rhodium or cobalt complexes bearing phosphine ligands. The ratio of linear to branched aldehyde products is heavily influenced by the steric and electronic properties of the phosphine ligand. The significant steric bulk imparted by the ortho-bromo substituents of this compound would be expected to favor the formation of the linear aldehyde product by directing the substrate binding. However, detailed performance data and comparative studies involving this compound in hydroformylation or other carbonylation processes are not widely reported.

Role in Supramolecular Chemistry and Materials Science

The application of phosphines extends beyond catalysis into the realm of supramolecular chemistry and materials science. The phosphorus atom can act as a versatile building block or connecting node in the assembly of complex, non-covalently linked superstructures. Furthermore, halogen atoms, such as the bromine in this compound, can participate in halogen bonding—a specific type of non-covalent interaction—which can be used to direct the self-assembly of molecules into well-defined architectures like crystals or liquid crystals. These organized structures can have interesting photophysical or electronic properties, making them relevant for the development of new materials. The potential for this compound to engage in these interactions makes it a candidate for designing novel supramolecular systems and functional materials, although this remains an area with potential for future exploration.

Design of Ligands for Metallomacrocycle Construction

This compound represents a potentially valuable building block in the supramolecular chemistry of metallomacrocycles. While direct synthesis of metallomacrocycles using this specific phosphine is not yet widely documented, its structural characteristics suggest a strong aptitude for such applications. The design of ligands is a critical aspect of constructing metallomacrocycles, and arylphosphines, in general, have been successfully employed in the self-assembly of these complex structures.

The formation of metallomacrocycles is often guided by the coordination preferences of the metal ions and the geometry of the organic ligands. In this context, phosphine ligands are effective due to the strong coordination of phosphorus to transition metals. For instance, di- and tridentate phosphine ligands with rigid polyaromatic backbones have been utilized in the aurophilicity-driven self-assembly of supramolecular cage molecules. nih.gov These cages, such as the hexametallic cylindrical cages and the dodecagold tetrahedral complex, demonstrate how the defined geometry of phosphine ligands can direct the formation of discrete, complex architectures. nih.gov

Moreover, heteroditopic ligands containing a soft phosphine coordination pocket have been shown to selectively coordinate with soft metal ions like Palladium(II), leading to the formation of [4+4] metallomacrocyclic complexes. rsc.org This highlights the principle of using ligands with distinct coordination sites to guide the self-assembly process.

This compound, with its three phenyl groups, can be envisioned as a tripodal ligand. The positioning of the bromine atoms at the ortho position of the phenyl rings introduces significant steric hindrance around the phosphorus atom. This steric crowding can influence the coordination angle and the number of ligands that can bind to a metal center, thereby dictating the size and shape of the resulting metallomacrocycle. The bromo substituents could also be leveraged for secondary interactions, such as halogen bonding, to further stabilize the macrocyclic structure.

The table below summarizes key characteristics of selected phosphine ligands used in the construction of metallomacrocycles, providing a comparative framework for the potential of this compound.

| Ligand Name | Metal Ion | Resulting Structure | Key Design Feature |

| 1,4-bis(diphenylphosphino)benzene | Gold(I) | Hexametallic cylindrical cage | Rigid linear backbone |

| 1,3,5-tris(diphenylphosphinophenyl)benzene | Gold(I) | Dodecagold tetrahedral complex | Tridentate, rigid core |

| Pyrimidine–hydrazone–phosphane ligand | Palladium(II) | [4+4] metallomacrocycle | Heteroditopic with soft phosphine site |

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The integration of phosphine functionalities into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a burgeoning area of materials science. This compound is a promising candidate for incorporation into these frameworks, either as a primary building block or as a functional ligand introduced post-synthetically.

Metal-Organic Frameworks (MOFs):

Phosphine-functionalized MOFs (P-MOFs) are gaining attention as they combine the catalytic activity of phosphine ligands with the advantages of heterogeneous catalysts, such as recyclability and stability. nih.govresearchgate.netbohrium.com There are two primary strategies for incorporating phosphine moieties into MOFs:

Direct Synthesis: This "bottom-up" approach involves using a phosphine-containing ligand, such as a phosphine-functionalized carboxylic acid, as a building block in the initial MOF synthesis. This method allows for a uniform distribution of phosphine groups throughout the framework.

Post-Synthetic Modification (PSM): In this method, a pre-synthesized MOF is chemically modified to introduce phosphine groups. The bromo-substituents on this compound make it particularly suitable for PSM. For example, the bromine atoms could potentially undergo cross-coupling reactions to graft the phosphine onto the organic linkers of an existing MOF.

The presence of the phosphine group within the MOF pores can serve as a coordination site for metal catalysts, effectively creating a "heterogenized" homogeneous catalyst. The porous nature of the MOF allows for substrate access to the active sites while the framework provides stability.

Covalent Organic Frameworks (COFs):

COFs are another class of crystalline porous polymers where organic building blocks are linked by strong covalent bonds. Phosphine-based COFs have been synthesized and have shown promise in catalysis. For example, triphenylphosphine-based COFs have been used as supports for rhodium catalysts in the hydroformylation of olefins.

This compound could be a valuable building block for COFs. The triphenylphosphine (B44618) core provides a rigid, three-dimensional structure, which is beneficial for creating a porous framework. The bromine atoms can be utilized in coupling reactions, such as Yamamoto or Suzuki coupling, to form the covalent linkages of the framework. A structurally related compound, 1,3,5-tris(4-bromophenyl)benzene, has been successfully used to synthesize Porous Aromatic Frameworks (PAFs), a type of COF, through Yamamoto coupling. nih.gov This provides a strong precedent for the potential of this compound in COF synthesis.

The table below outlines the synthetic strategies for incorporating phosphine functionalities into MOFs and COFs.

| Framework Type | Integration Strategy | Description | Potential Role of this compound |

| MOF | Direct Synthesis | Use of phosphine-containing linkers in MOF assembly. | As a functionalized linker (if derivatized with coordinating groups). |

| MOF | Post-Synthetic Modification | Chemical modification of a pre-formed MOF to add phosphine groups. | Grafting onto MOF linkers via reactions of the bromo-groups. |

| COF | Direct Synthesis | Use of phosphine-containing monomers in the COF synthesis. | As a tripodal building block, with bromo-groups participating in coupling reactions to form the framework. |

Q & A

Q. What are the established synthetic routes for Tris(2-bromophenyl)phosphane, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution using 2-bromophenyl Grignard reagents (e.g., 2-bromoaryl magnesium bromide) with phosphorus trichloride (PCl₃). Key parameters include maintaining an inert atmosphere (N₂/Ar), low temperatures (−78°C to 0°C), and controlled stoichiometry (typically 3:1 molar ratio of Grignard reagent to PCl₃). Purification via column chromatography or recrystallization is critical to isolate the product. Yields vary (e.g., 31–39% in analogous syntheses) due to side reactions like incomplete substitution or oxidation, necessitating optimization of temperature and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ³¹P NMR provides direct evidence of phosphorus environment shifts (δ ~0–30 ppm for tertiary phosphines). ¹H and ¹³C NMR confirm aryl substituent integrity .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and isotopic patterns.

- X-ray Crystallography : Single-crystal diffraction (using programs like SHELXL or SIR97) resolves bond lengths, angles, and steric effects of the bulky 2-bromophenyl groups. Disorder in crystal lattices, common in bulky phosphines, requires careful refinement .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Storage : Under inert gas (Ar/N₂) at −20°C to prevent oxidation.

- Handling : Use glove boxes or Schlenk lines to avoid moisture/oxygen exposure. PPE (gloves, goggles) is mandatory due to potential toxicity.

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste. Consult SDS guidelines for phosphine derivatives .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its performance in transition-metal catalysis?

The electron-rich phosphorus center (due to bromine’s inductive effect) enhances metal-ligand electron donation, stabilizing low-oxidation-state metal complexes. Steric bulk from ortho-bromo substituents dictates coordination geometry, favoring monodentate binding in catalysts. For example, in hydroformylation, this ligand improves regioselectivity for linear aldehydes by restricting metal center accessibility .

Q. What strategies mitigate conflicting data on catalytic activity when using this compound in cross-coupling reactions?

Discrepancies in turnover numbers (TON) or selectivity may arise from:

- Trace Oxygen/Moisture : Degrades phosphine to phosphine oxide, reducing ligand efficacy. Use rigorous purification (e.g., freeze-pump-thaw cycles).

- Metal Precursor Interactions : Test alternative precursors (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) to optimize pre-catalyst formation.

- Solvent Effects : Low-polarity solvents (toluene) enhance stability vs. coordinating solvents (THF), which may displace the ligand .

Q. Can computational methods predict the reactivity of this compound in novel catalytic systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and metal-binding affinity. Molecular dynamics simulations model steric effects in catalytic cycles. For example, bond dissociation energy (BDE) analysis of P–M bonds guides ligand design for Suzuki-Miyaura couplings .

Q. How does this compound compare to structurally similar ligands (e.g., Tris(4-methoxyphenyl)phosphane) in photoluminescent materials?

Bromine’s heavy atom effect enhances spin-orbit coupling, increasing intersystem crossing rates for triplet-state emission. Comparative studies using time-resolved fluorescence spectroscopy show longer emission lifetimes (µs–ms range) vs. electron-donating methoxy-substituted analogs. Applications include OLEDs and sensors .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across literature?

- Grignard Reactivity : Sensitivity to moisture/oxygen reduces effective nucleophilicity, leading to incomplete PCl₃ substitution.

- Workup Methods : Aqueous workups may hydrolyze intermediates; anhydrous quenching (e.g., NH₄Cl in THF) improves yield.

- Byproduct Formation : Phosphine oxides (identified via ³¹P NMR at δ ~25 ppm) indicate oxidation during purification. Use of reducing agents (e.g., LiAlH₄) during isolation mitigates this .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。